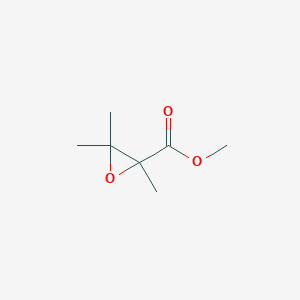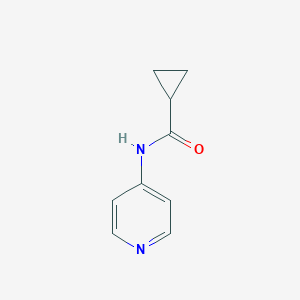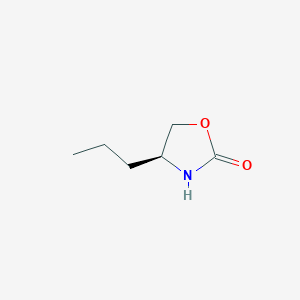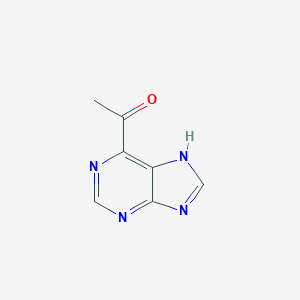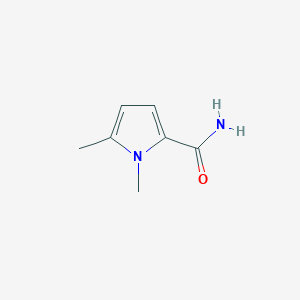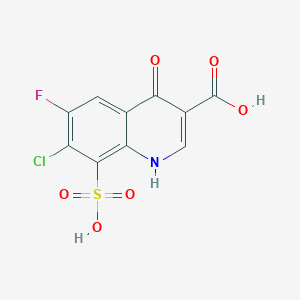
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid, also known as Ciprofloxacin, is a synthetic antimicrobial agent that belongs to the fluoroquinolone class of antibiotics. It is widely used to treat bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. The chemical structure of ciprofloxacin consists of a quinolone ring system that is substituted with various functional groups, including a fluorine atom, a sulfonyl group, and a carboxylic acid group.
Wirkmechanismus
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn works by inhibiting bacterial DNA synthesis through its action on DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication. By inhibiting these enzymes, ciprofloxacin prevents the bacteria from replicating and ultimately leads to their death.
Biochemische Und Physiologische Effekte
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been shown to have several biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the induction of DNA damage, and the alteration of bacterial cell membrane permeability. It has also been shown to have immunomodulatory effects, such as the suppression of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is widely used in laboratory experiments as a tool to study bacterial physiology and as a positive control in antimicrobial susceptibility testing. Its advantages include its broad-spectrum activity against a wide range of bacteria and its well-established mechanism of action. However, its limitations include the development of bacterial resistance and its potential toxicity to mammalian cells.
Zukünftige Richtungen
Future research on ciprofloxacin could include the development of new analogs with improved antimicrobial activity or reduced toxicity, the study of its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease, and the investigation of its immunomodulatory effects. Additionally, research could focus on the development of new methods for the synthesis of ciprofloxacin and its analogs.
Synthesemethoden
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn is synthesized from 6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (pipemidic acid) by adding a chloro substituent at the 7 position and a sulfonic acid group at the 8 position. The synthesis involves several steps, including chlorination, sulfonylation, and cyclization.
Wissenschaftliche Forschungsanwendungen
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acidn has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been studied for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
172972-89-3 |
|---|---|
Produktname |
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic Acid |
Molekularformel |
C10H5ClFNO6S |
Molekulargewicht |
321.67 g/mol |
IUPAC-Name |
7-chloro-6-fluoro-4-oxo-8-sulfo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO6S/c11-6-5(12)1-3-7(9(6)20(17,18)19)13-2-4(8(3)14)10(15)16/h1-2H,(H,13,14)(H,15,16)(H,17,18,19) |
InChI-Schlüssel |
QCVJXWGXUMMKSN-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
Kanonische SMILES |
C1=C2C(=C(C(=C1F)Cl)S(=O)(=O)O)NC=C(C2=O)C(=O)O |
Synonyme |
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo-8-sulfo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



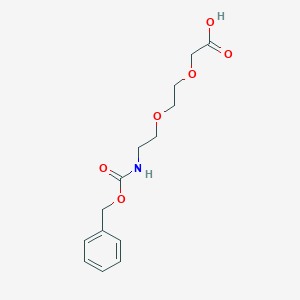
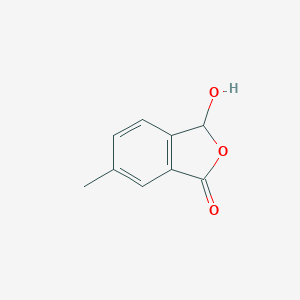
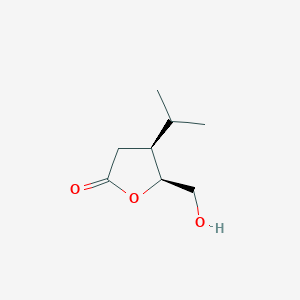
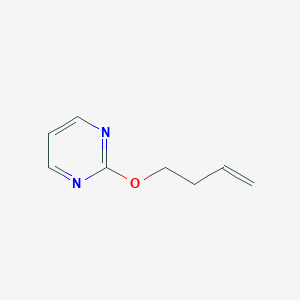
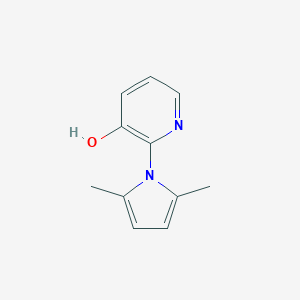
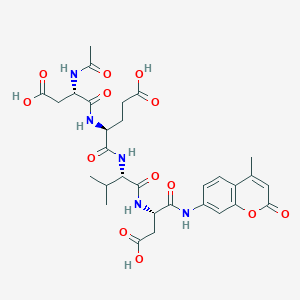
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)
